molecular formula C25H26N2O6S B11588678 benzyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609794-30-1

benzyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11588678
CAS No.: 609794-30-1
M. Wt: 482.5 g/mol
InChI Key: OJQKVWVYCUDAKN-UHFFFAOYSA-N
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Description

Benzyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a fused heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. Key structural elements include:

  • A benzyl ester at position 7, influencing solubility and metabolic stability.
  • A methyl group at position 8 and a 4-oxo group, contributing to electrophilic reactivity and hydrogen-bonding interactions.

This compound is synthesized via multi-step reactions involving chalcone derivatives, cyclization agents (e.g., chloroacetic acid), and purification by column chromatography, as seen in analogous syntheses .

Properties

CAS No.

609794-30-1

Molecular Formula

C25H26N2O6S

Molecular Weight

482.5 g/mol

IUPAC Name

benzyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C25H26N2O6S/c1-15-21(24(29)33-14-16-8-6-5-7-9-16)22(27-20(28)10-11-34-25(27)26-15)17-12-18(30-2)23(32-4)19(13-17)31-3/h5-9,12-13,22H,10-11,14H2,1-4H3

InChI Key

OJQKVWVYCUDAKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimido[2,1-b][1,3]thiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimido[2,1-b][1,3]thiazine core.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

    Substitution: Aromatic substitution reactions can be employed to replace specific groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. A series of derivatives related to this structure were synthesized and evaluated for their in vitro antitumor activity . For instance, compounds such as 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide exhibited remarkable potency with mean GI(50) values significantly lower than those of established chemotherapeutics like 5-fluorouracil (5-FU) .

CompoundMean GI(50) (µM)Comparison with 5-FU
110.471.5-fold more potent
27.243-fold more potent
314.12-
5-FU22.60-

This indicates that benzyl derivatives may serve as promising candidates for further development in cancer therapy.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity and interaction mechanisms of this compound with various biological targets. The results suggest that the compound effectively binds to specific receptors involved in tumor progression and survival pathways, enhancing its potential as a therapeutic agent .

Antimicrobial Properties

The compound has also shown antimicrobial activity against various bacterial strains. Research indicates that derivatives of this compound possess significant activity against both Gram-positive and Gram-negative bacteria . This broad-spectrum antibacterial activity suggests potential applications in treating infections caused by resistant strains.

Pharmacological Insights

The pharmacological profile of benzyl 8-methyl-4-oxo compounds includes various bioactivities such as neuroprotective effects and antioxidant properties. These attributes make them suitable candidates for developing treatments for neurodegenerative diseases and oxidative stress-related conditions .

Synthesis and Structural Variations

The synthesis of benzyl 8-methyl-4-oxo compounds often involves modifications to the pyrimido-thiazine framework to enhance biological activity or selectivity towards specific targets . Researchers are exploring different substituents on the phenyl ring to optimize these properties.

Case Studies

Several case studies have documented the successful application of benzyl derivatives in experimental models:

  • Case Study 1 : A study demonstrated that a specific derivative exhibited a notable reduction in tumor volume in xenograft models compared to controls.
  • Case Study 2 : Another investigation reported significant antibacterial activity against Staphylococcus aureus, highlighting the potential for developing new antibiotics from this chemical class.

Mechanism of Action

The mechanism of action of benzyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrimido[2,1-b][1,3]oxazine Derivatives

  • Example : 2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile .
    • Structural Differences :
  • Oxazine ring (O instead of S) reduces electron density, altering reactivity.
  • Methylthio group at position 8 acts as a leaving group, enabling nucleophilic substitutions.
    • Functional Impact :
  • The cyano group at position 7 enhances electrophilicity compared to the benzyl ester in the target compound.
  • Lower metabolic stability due to the absence of methoxy groups.

Pyrimido[2,1-c][1,2,4]triazine Derivatives

  • Example : 8-Phenyl-6-(thiophen-2-yl)-6,7-dihydro-2H-pyrimido[2,1-c][1,2,4]triazine-3,4-dione .
    • Structural Differences :
  • Triazine core introduces additional nitrogen atoms, increasing polarity.
  • Thiophene substituent modifies π-π stacking interactions.
    • Functional Impact :
  • Higher aqueous solubility but reduced membrane permeability compared to the trimethoxyphenyl-containing target compound.

Substituent Modifications

Ester Group Variations

  • Example : 2-Methoxyethyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate .
    • Structural Differences :
  • 2-Methoxyethyl ester vs. benzyl ester in the target compound.
  • 4-Benzyloxy-3-methoxyphenyl vs. 3,4,5-trimethoxyphenyl.
    • Functional Impact :
  • The 2-methoxyethyl group improves water solubility but shortens half-life due to esterase susceptibility.
  • Reduced steric bulk compared to the trimethoxyphenyl group may lower target binding affinity.

Aromatic Ring Modifications

  • Example : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate .
    • Structural Differences :
  • Benzylidene moiety introduces planarity, enhancing π-π interactions.
  • Ethyl ester vs. benzyl ester.
    • Functional Impact :
  • The benzylidene group may improve binding to aromatic-rich enzyme active sites but reduce conformational flexibility.

Pharmacological and Physicochemical Properties

Property Target Compound Pyrimido[2,1-b][1,3]oxazine Pyrimido[2,1-c][1,2,4]triazine Thiazolo[3,2-a]pyrimidine
Core Structure Pyrimido[2,1-b][1,3]thiazine Pyrimido[2,1-b][1,3]oxazine Pyrimido[2,1-c][1,2,4]triazine Thiazolo[3,2-a]pyrimidine
Key Substituents 3,4,5-Trimethoxyphenyl, benzyl ester 4-Chlorophenyl, methylthio, cyano Thiophene, triazine Trimethoxybenzylidene, ethyl ester
Lipophilicity (LogP)* High (due to trimethoxyphenyl and benzyl ester) Moderate Low Moderate-High
Metabolic Stability Enhanced (methoxy groups resist oxidation) Low (cyano group susceptible) Moderate Moderate (benzylidene stable)
Synthetic Yield ~70–80% (analogous methods) 65–75% 60–70% 78%

*Estimated based on substituent contributions.

Biological Activity

Benzyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrimidine and thiazine rings through cyclization processes. Key steps include:

  • Formation of the Pyrimidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Formation of the Thiazine Ring : Involves reactions with sulfur-containing reagents.
  • Coupling Reactions : The pyrimidine and thiazine rings are coupled using benzyl halides.
  • Functional Group Modifications : Optimization for yield and purity may involve catalysts and controlled conditions .

Biological Activity

This compound exhibits a wide range of biological activities including:

  • Antibacterial Activity : Demonstrated effectiveness against various bacterial strains such as E. coli and S. aureus at Minimum Inhibitory Concentrations (MIC) around 256 µg/mL .
  • Antitumor Activity : Compounds within this chemical class have shown potential in inhibiting tumor growth and proliferation .
  • Anti-inflammatory and Antiallergic Properties : Related compounds have been reported to exhibit anti-inflammatory effects, which may be attributed to their ability to inhibit specific pathways involved in inflammation .

The biological activity of this compound is believed to result from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their function and disrupting biochemical pathways critical for bacterial survival and tumor growth .
  • Receptor Modulation : It may modulate receptor activity involved in inflammatory responses and cellular signaling pathways .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Antimicrobial Evaluation : A study synthesized various thiazine derivatives and tested their antibacterial properties against multiple strains. Results indicated significant antibacterial activity comparable to established antibiotics .
  • Antitumor Assessment : Research on pyrimidine derivatives showed promising results in inhibiting cancer cell lines in vitro. The compounds displayed cytotoxicity against breast cancer cells (MCF-7) using sulforhodamine B assays .

Comparative Analysis

A comparison with similar compounds reveals variations in biological activity based on structural modifications:

CompoundStructureAntibacterial ActivityAntitumor Activity
Benzyl 8-methyl-4-oxo...Contains trimethoxy groupsMIC = 256 µg/mLModerate
Benzyl 6-[4-(methoxy)...Methoxy instead of ethoxyMIC = 128 µg/mLHigh
Benzyl 8-methyl...Fewer methoxy groupsMIC = 512 µg/mLLow

Q & A

Basic Research Question

  • Prodrug design : Introduce hydrophilic groups (e.g., carboxylate salts) at the benzyl ester position .
  • Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain compound stability while achieving ≥1 mM solubility .
  • Micellar encapsulation : Employ poloxamers (e.g., Pluronic F-68) for aqueous dispersion .

How are structure-activity relationships (SAR) analyzed for bioactivity?

Advanced Research Question

  • Trimethoxyphenyl moiety : Compare activity against analogs with mono-/dimethoxy substituents to assess the role of methoxy group positioning in cytotoxicity .
  • Pyrimido-thiazine core : Modify the 4-oxo group to thioether or imine derivatives and evaluate changes in IC50_{50} values against cancer cell lines .
  • Docking studies : Use AutoDock Vina to predict interactions with tubulin or topoisomerase II, correlating binding scores (e.g., −9.2 kcal/mol) with experimental inhibition data .

What computational methods predict binding affinity with target enzymes?

Advanced Research Question

  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex (RMSD < 2.0 Å) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at 4-oxo and methoxy groups) using Schrödinger’s Phase .
  • Free energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., replacing benzyl with allyl groups) .

What safety protocols mitigate risks during synthesis and handling?

Basic Research Question

  • Ventilation : Use fume hoods to avoid inhalation of acetic anhydride vapors .
  • Personal protective equipment (PPE) : Wear nitrile gloves and goggles when handling oxalyl chloride (corrosive) .
  • Waste disposal : Quench reaction residues with ice/water before neutralizing with NaHCO3_3 .

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